3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Drug-likeness Lipophilicity ADME Prediction

This 3-methoxy triazole-benzamide is a patent-disclosed Parkin ligase modulator chemotype. The meta-methoxy substituent creates a unique electronic push-pull system absent in the 2-CF3 (CAS 391933-68-9) and 4-OMe regioisomers, directly impacting hydrogen-bonding topology and target recognition. With XLogP3=2.7 (354.4 Da), it occupies CNS drug-like space and bears a methylthio handle suitable for metabolic labeling or photoaffinity tagging. Ideal for primary screens measuring Parkin translocation, ubiquitination, or mitophagy flux. Avoid misleading SAR conclusions by sourcing the correct regioisomer.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 391918-15-3
Cat. No. B2842109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS391918-15-3
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC
InChIInChI=1S/C18H18N4O2S/c1-24-15-10-6-7-13(11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,23)
InChIKeyJAKVSDSZLDPPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS 391918-15-3): A Structurally Distinct Triazole-Benzamide for Parkin Ligase and Antimicrobial Discovery


The compound 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a 1,2,4-triazole benzamide derivative that incorporates a 5-methylthio substituent on the triazole ring and a 3-methoxy group on the benzamide moiety [1]. It is cataloged in commercial screening libraries (synonyms: Oprea1_121668, STL278819) and belongs to a chemotype that has been claimed in patent disclosures for Parkin ligase modulation, though its specific biological activity remains sparsely characterized in primary literature [2].

Why Generic Substitution of 3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide with Close Analogs Is Scientifically Invalid


Even structurally analogous triazole-benzamides can exhibit divergent biological profiles because the position and electronic nature of the benzamide substituent control hydrogen-bonding topology, lipophilicity, and metabolic stability. The 3-methoxy group of this compound creates a meta-substitution electronic push-pull system that is absent in the 2-trifluoromethyl analog (CAS 391933-68-9) and the 4-methoxy regioisomer, leading to different recognition patterns at targets such as Parkin ligase or bacterial enzymes [1]. Simple one-to-one replacement without quantitative comparative data therefore carries a high risk of misleading structure-activity conclusions.

Quantitative Differentiation Evidence for 3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide vs. Closest Analogs


Lower LogP vs. 2-Trifluoromethyl Analog Favors Oral Drug-Likeness

The target compound's computed partition coefficient (XLogP3 = 2.7) falls within the optimal oral drug space (LogP 1–3), whereas the 2-trifluoromethyl analog (CAS 391933-68-9) is predicted to have XLogP3 ≈ 3.9 due to the highly lipophilic –CF3 group [1][2]. The ΔLogP ≈ +1.2 for the comparator translates to approximately 10–15× higher predicted octanol/water partitioning, which often correlates with elevated plasma-protein binding and increased CYP-mediated clearance.

Drug-likeness Lipophilicity ADME Prediction

Regioisomeric Hydrogen-Bond Acceptor Topology Differentiates from 4-Methoxy Analog

Although both the target (3-OCH3) and its 4-methoxy regioisomer possess five hydrogen-bond acceptors, the meta positioning of the methoxy oxygen shifts the electrostatic potential minimum by ≈1.5 Å relative to the amide linkage, as revealed by comparative DFT calculations on simpler benzamide models [1]. This spatial shift can alter the complementarity with key hydrogen-bond donors in the Parkin ligase binding site or bacterial enzyme active sites, a phenomenon well-documented for regioisomeric methoxybenzamides.

Pharmacophore Regioisomerism Molecular Recognition

Reduced Rotatable Bond Count vs. Alkylthio-Extended Analogs Enhances Rigidity

The target compound possesses six rotatable bonds, whereas the 5‑ethylthio analog (C2H5S– in place of CH3S–) introduces one additional rotatable bond, increasing conformational entropy and potentially reducing binding affinity by 0.5–1.0 kcal/mol when targeting rigid binding pockets [1]. The methylthio group represents the minimal alkylthio substituent that retains the thioether pharmacophore while maximizing rigidity, a design principle supported by SAR studies on thio‑triazole antibacterials [2].

Conformational restriction Entropy Binding Affinity

Parkin Ligase Modulator Class Membership vs. Cytokine-Inhibitory Triazoles

Patent disclosures explicitly place this chemotype within the Parkin ligase modulator space (US 2018/0118697 A1), whereas earlier triazole‑benzamide patents (e.g., US 7511042) target cytokine inhibition via p38 MAPK [1][2]. This target‑class differentiation implies distinct selectivity profiles: Parkin‑directed compounds are evaluated in mitophagy and ubiquitination assays rather than in TNF‑α or IL‑1β release models, providing a clear experimental segregation that rational procurement must respect.

Parkin Ligase Ubiquitin-Proteasome Target Selectivity

Highest‑Value Application Scenarios for 3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide


Parkin Ligase Activator Screening in Neurodegenerative Disease Models

Given its patent‑documented Parkin ligase‑modulator chemotype [1], this compound is best deployed in primary screens measuring Parkin translocation, ubiquitination of mitochondrial substrates, or mitophagy flux in neuronal cell lines. Its favorable LogP (2.7) ensures adequate cell permeability without excessive membrane sequestration [2].

Antibacterial Lead Optimization Leveraging Thio-Triazole SAR

Thio‑triazole analogs have demonstrated MIC values in the 2–8 µg/mL range against Gram‑positive pathogens [1]. This compound's minimal methylthio substituent and 3‑methoxybenzamide configuration make it a suitable scaffold for systematic SAR exploration, particularly targeting resistant Staphylococcus strains where regioisomeric differentiation has proven critical [2].

Computational Library Design for CNS‑Penetrant Candidates

With XLogP3 = 2.7 and a relatively low molecular weight (354.4 Da), this compound resides near the center of CNS drug‑like chemical space [1]. It can serve as a starting point for virtual enumeration of analogs predicted to cross the blood‑brain barrier, where even a ΔLogP of +0.5 can shift the CNS MPO score unfavorably.

Chemical Biology Probe for Ubiquitin‑Proteasome Pathway Studies

The distinct triazole‑benzamide scaffold, coupled with the installed methylthio handle for potential metabolic labeling or photoaffinity tagging, makes this compound a candidate probe for dissecting E3 ligase substrate recognition, contingent on future biochemical profiling [1].

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